1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one
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Overview
Description
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a tert-butyl group. The presence of these functional groups contributes to its potential as a therapeutic agent, particularly in the treatment of diseases such as multiple myeloma .
Preparation Methods
The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one involves several steps. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group and the piperidine ring. The final step involves the formation of the 2-methylpropan-1-one moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Scientific Research Applications
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one involves the inhibition of transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in multiple myeloma cells .
Comparison with Similar Compounds
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one can be compared to other imidazo[1,2-b]pyridazine-containing compounds, such as:
Takinib: Another TAK1 inhibitor, but with a different structure and lower potency compared to the compound .
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its high potency and selectivity as a TAK1 inhibitor.
Properties
Molecular Formula |
C20H30N4O2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)19(25)23-10-8-15(9-11-23)13-26-18-7-6-17-21-16(20(3,4)5)12-24(17)22-18/h6-7,12,14-15H,8-11,13H2,1-5H3 |
InChI Key |
DTMQTQQIHRLWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C(C)(C)C |
Origin of Product |
United States |
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